DNA Intercalation Affinity: Acridine Hydrazone Scaffold vs. Anthracene Hydrazone Scaffold
In a direct head-to-head biophysical study, aminoacetylhydrazones of 9-formylacridine exhibited DNA binding affinities (log Kₐ) of 7.37–8.04, compared to only 5.37–6.12 for the structurally analogous 9-formylanthracene derivatives [1]. This represents an approximately 100-fold higher affinity for the acridine scaffold over the anthracene scaffold. The study used calf thymus DNA and demonstrated that the planar acridine core is essential for high-affinity intercalation [2]. Acetaldehyde, 9-acridinylhydrazone, bearing the acridine pharmacophore, belongs to the higher-affinity class and is therefore expected to exhibit DNA binding in the log Kₐ 7.37–8.04 range, whereas an anthracene-based hydrazone alternative would show approximately 100-fold weaker DNA binding.
| Evidence Dimension | DNA binding affinity (log Kₐ) |
|---|---|
| Target Compound Data | log Kₐ = 7.37–8.04 (acridine hydrazone class; acetaldehyde 9-acridinylhydrazone belongs to this class) |
| Comparator Or Baseline | log Kₐ = 5.37–6.12 (anthracene hydrazone class) |
| Quantified Difference | ~100-fold higher affinity for acridine vs. anthracene scaffold |
| Conditions | Calf thymus DNA; polymerase chain reaction (PCR) inhibition assay; Lyakhova et al., 2005 |
Why This Matters
For any research program requiring reliable DNA-targeted activity, selecting an acridine-based hydrazone over an anthracene-based analog ensures approximately 100-fold stronger target engagement, directly impacting assay sensitivity and cellular potency.
- [1] Lyakhova EA, Lyakhov SA, Litvinova LA, et al. Synthesis and DNA-Binding Properties of 9-Formylacridine and 9-Formylanthracene Aminoacetylhydrazones. Pharmaceutical Chemistry Journal. 2005;39(4):183-187. View Source
- [2] Lyakhova EA, Lyakhov SA, Litvinova LA, et al. Synthesis and DNA-Binding Properties of 9-Formylacridine and 9-Formylanthracene Aminoacetylhydrazones. HERO Reference ID 8173205. View Source
